molecular formula C20H15BrN4O2 B3479689 N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Cat. No.: B3479689
M. Wt: 423.3 g/mol
InChI Key: RQIJGNXFPACUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Acylation: Formation of the acetamide linkage.

    Cyclization: Formation of the phthalazine moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Phthalazine Derivatives: Compounds with similar phthalazine structures.

Uniqueness

N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-12-13-5-2-3-6-14(13)20(27)25(24-12)11-18(26)23-17-9-8-16(21)15-7-4-10-22-19(15)17/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIJGNXFPACUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Reactant of Route 5
N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-BROMOQUINOLIN-8-YL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.